molecular formula C15H25NO4 B1414278 (4-tert-Butoxycarbonylamino-cyclohexylidene)-acetic acid ethyl ester CAS No. 2093293-75-3

(4-tert-Butoxycarbonylamino-cyclohexylidene)-acetic acid ethyl ester

Cat. No. B1414278
CAS RN: 2093293-75-3
M. Wt: 283.36 g/mol
InChI Key: OWZQQJJSDCHVBY-UHFFFAOYSA-N
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Description

The compound N-tert-Butoxycarbonyl-4-piperidone is similar in structure and has a molecular formula of C10H17NO3 and a molecular weight of 199.2469 . Another related compound is Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate with a molecular weight of 269.34 .


Molecular Structure Analysis

The molecular formula for Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate is C14H23NO4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, N-tert-Butoxycarbonyl-4-piperidone, include a melting point of 73-77℃ and a relative density of 1.099g/cm3 . It is slightly soluble .

Scientific Research Applications

  • Synthesis of Spirocyclic Indoline Lactone : A study described the base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate, leading to the synthesis of 3-allyl-2-phenyl-2,3-dihydro-1H-indole-3-carboxylic acid, tert-butyl ester. This compound is an important intermediate in the preparation of spirocyclic lactone, which has potential applications in organic synthesis (Hodges, Wang, & Riley, 2004).

  • Preparation of Precursor Chelating Agents : Another study focused on the synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, a precursor chelating agent for lanthanide ions. This compound is useful in improving targeting specificity, intracellular delivery, bio-compatibility, and pharmacokinetics of contrast media used in molecular imaging (Li, Winnard, & Bhujwalla, 2009).

  • Synthesis of Interleukin-1beta Converting Enzyme Inhibitor : A method was developed for synthesizing (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester. This compound acts as a dipeptide mimetic in the synthesis of an interleukin-1beta converting enzyme inhibitor (Lauffer & Mullican, 2002).

  • Directed Hydrogenation of Enantiopure Compounds : A study described N-tert-butoxycarbonylamino- and hydroxyl-directed hydrogenation methodology to yield essentially single diastereomers of specific cyclopentanecarboxylic acid methyl esters. These findings are significant in the context of stereochemistry and enantioselective synthesis (Smith et al., 2001).

  • Pd-catalyzed tert-Butoxycarbonylation : A novel protocol was demonstrated for synthesizing tert-butyl esters from boronic acids or boronic acid pinacol esters and di-t-butyl dicarbonate. This cross-coupling reaction is useful in organic synthesis, offering high yields and versatility with various substrates (Li et al., 2014).

properties

IUPAC Name

ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-5-19-13(17)10-11-6-8-12(9-7-11)16-14(18)20-15(2,3)4/h10,12H,5-9H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZQQJJSDCHVBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCC(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-tert-Butoxycarbonylamino-cyclohexylidene)-acetic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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